molecular formula C4H3N3S2 B13689369 2-Isothiocyanato-5-methyl-1,3,4-thiadiazole

2-Isothiocyanato-5-methyl-1,3,4-thiadiazole

Cat. No.: B13689369
M. Wt: 157.2 g/mol
InChI Key: XODAAVBSOBBZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isothiocyanato-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms. This specific compound is characterized by the presence of an isothiocyanate group and a methyl group attached to the thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isothiocyanato-5-methyl-1,3,4-thiadiazole typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with thiophosgene. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the decomposition of thiophosgene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the isothiocyanate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Isothiocyanato-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Thiourea Derivatives: Formed by the reaction with amines.

    Carbamate Derivatives: Formed by the reaction with alcohols.

    Thiocarbamate Derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-5-methyl-1,3,4-thiadiazole involves the interaction of the isothiocyanate group with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins and enzymes, affecting their function. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isothiocyanato-5-methyl-1,3,4-thiadiazole is unique due to its isothiocyanate group, which imparts distinct reactivity and biological activity. This makes it a valuable compound in the synthesis of various derivatives and in biological studies .

Properties

Molecular Formula

C4H3N3S2

Molecular Weight

157.2 g/mol

IUPAC Name

2-isothiocyanato-5-methyl-1,3,4-thiadiazole

InChI

InChI=1S/C4H3N3S2/c1-3-6-7-4(9-3)5-2-8/h1H3

InChI Key

XODAAVBSOBBZQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N=C=S

Origin of Product

United States

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